

4-Hexyl-3-thiosemicarbazide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hexyl-3-thiosemicarbazide

Cat. No.: B1302185

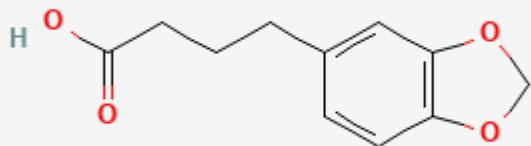
[Get Quote](#)

An In-depth Technical Guide to **4-Hexyl-3-thiosemicarbazide**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexyl-3-thiosemicarbazide, with the chemical formula $C_7H_{17}N_3S$, is a member of the thiosemicarbazide class of compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and predicted spectral data based on analogous compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates known information and provides detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a proposed mechanism of action for 4-alkyl-3-thiosemicarbazides is discussed, drawing from the established biological activities of this compound class, which include potential anticancer, antimicrobial, and antiviral properties.


Chemical Properties and Structure

4-Hexyl-3-thiosemicarbazide is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₇ N ₃ S	PubChemLite[1]
Molecular Weight	175.30 g/mol	Sigma-Aldrich
Melting Point	57-60 °C	Sigma-Aldrich
IUPAC Name	N-hexylhydrazinecarbothioamide	Sigma-Aldrich
CAS Number	53347-40-3	Sigma-Aldrich
InChI	1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)	Sigma-Aldrich
InChIKey	JYGCXTZCHMEVCG-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	CCCCCCNC(=S)NN	PubChemLite[1]

Structure

The structure of **4-Hexyl-3-thiosemicarbazide** consists of a hexyl group attached to the N4 nitrogen atom of the thiosemicarbazide core. The thiosemicarbazide moiety is characterized by a thiocarbonyl group (C=S) bonded to three nitrogen atoms.

Figure 1. 2D Chemical Structure of **4-Hexyl-3-thiosemicarbazide**.

Spectroscopic Data (Predicted)

Experimental spectral data for **4-Hexyl-3-thiosemicarbazide** is not readily available. The following tables provide predicted spectral characteristics based on data from analogous thiosemicarbazide and thiosemicarbazone compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **4-Hexyl-3-thiosemicarbazide** in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the protons of the hexyl chain and the NH and NH₂ groups of the thiosemicarbazide core.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference (Analogous Compounds)
~0.85	Triplet	3H	-CH ₃	[2]
~1.2-1.4	Multiplet	6H	-CH ₂ -CH ₂ -CH ₂ -	[2]
~1.5	Quintet	2H	-NH-CH ₂ -CH ₂ -	[2]
~3.4	Quartet	2H	-NH-CH ₂ -	[3]
~4.5	Broad Singlet	2H	-NH ₂	[4]
~7.5	Broad Singlet	1H	-NH-CH ₂ -	[3]
~8.2	Singlet	1H	-C(=S)-NH-NH ₂	[4]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show signals for the six carbons of the hexyl chain and the thiocarbonyl carbon.

Chemical Shift (δ) ppm	Assignment	Reference (Analogous Compounds)
~14.0	-CH ₃	[5][6]
~22.5	-CH ₂ -CH ₃	[5][6]
~26.5	-CH ₂ -CH ₂ -CH ₃	[5][6]
~29.0	-NH-CH ₂ -CH ₂ -	[5][6]
~31.5	-CH ₂ -CH ₂ -CH ₂ -CH ₃	[5][6]
~44.0	-NH-CH ₂ -	[5][6]
~182.0	>C=S	[5][7]

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, and C=S functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Reference (Analogous Compounds)
3400-3100	N-H stretching (NH and NH ₂)	[8][9]
2950-2850	C-H stretching (alkyl)	[9]
~1620	N-H bending	[10]
~1550	C-N stretching	[9]
~1250	C=S stretching	[8][11]

Predicted Mass Spectrometry Data

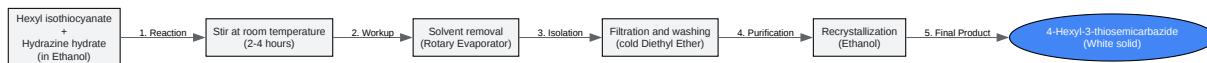
Predicted mass-to-charge ratios (m/z) for various adducts of **4-Hexyl-3-thiosemicarbazide** are listed below.[1]

Adduct	Predicted m/z
[M+H] ⁺	176.12160
[M+Na] ⁺	198.10354
[M-H] ⁻	174.10704
[M] ⁺	175.11377

Experimental Protocols

Synthesis of 4-Hexyl-3-thiosemicarbazide

The following is a generalized protocol for the synthesis of **4-Hexyl-3-thiosemicarbazide** based on the known reactivity of alkyl isothiocyanates with hydrazine.[\[12\]](#)[\[13\]](#)


Materials:

- Hexyl isothiocyanate
- Hydrazine hydrate
- Ethanol
- Diethyl ether
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer with heating plate
- Rotary evaporator
- Melting point apparatus

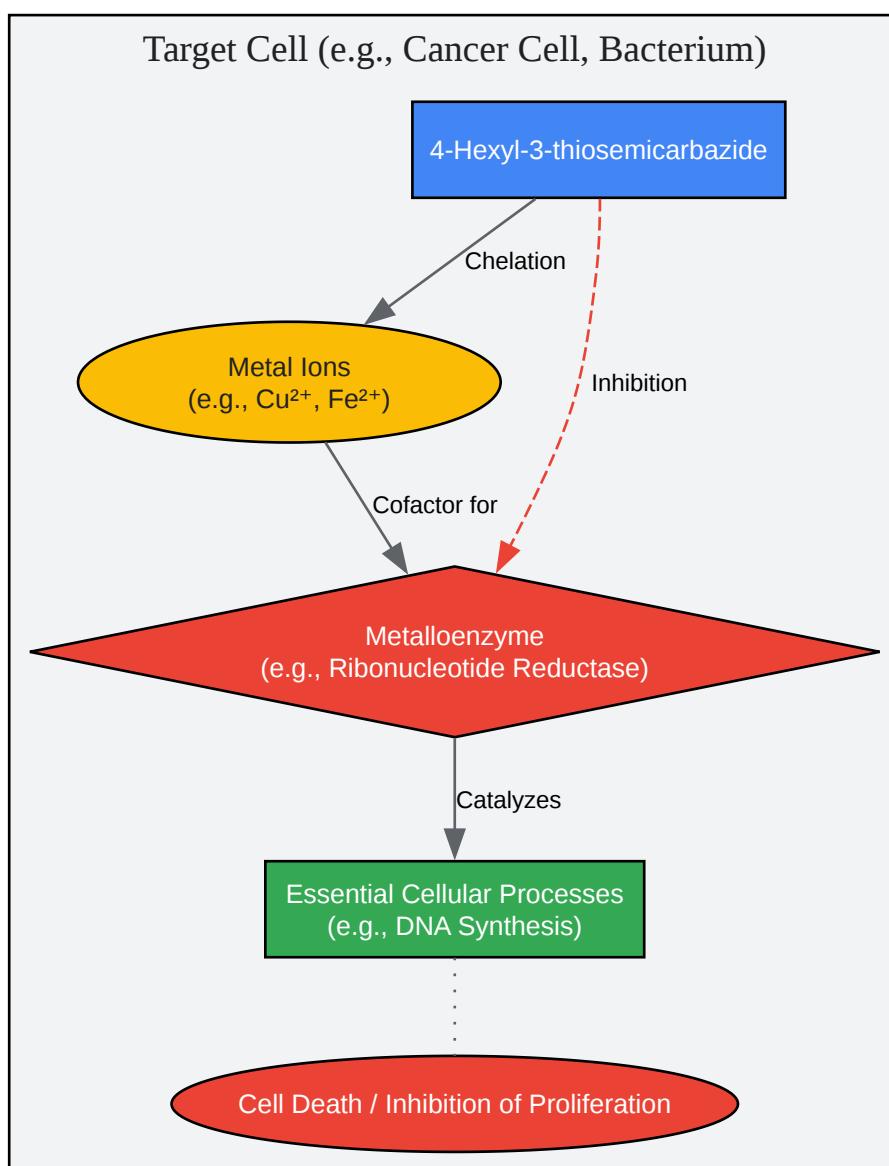
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexyl isothiocyanate (1 equivalent) in ethanol (100 mL).

- **Addition of Hydrazine:** Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol (50 mL) dropwise to the stirred solution of hexyl isothiocyanate over a period of 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate out of the solution.
- **Purification:** Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- **Drying and Characterization:** Dry the purified white crystalline solid under vacuum. Determine the melting point and characterize the product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

[Click to download full resolution via product page](#)

Diagram 1. Experimental workflow for the synthesis of **4-Hexyl-3-thiosemicarbazide**.


Proposed Biological Activity and Signaling Pathway

While specific biological studies on **4-Hexyl-3-thiosemicarbazide** are not extensively reported, the broader class of thiosemicarbazides has shown significant potential in medicinal chemistry. [14][15] They are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects.

A commonly proposed mechanism of action for thiosemicarbazides and their derivatives (thiosemicarbazones) involves the chelation of biologically important metal ions, such as

copper and iron.^[14] These metal ions are often essential cofactors for enzymes involved in critical cellular processes like DNA synthesis and cellular respiration. By sequestering these metal ions, thiosemicarbazides can inhibit the activity of these enzymes, leading to cellular dysfunction and death.

For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. Inhibition of this enzyme leads to the depletion of deoxynucleotide pools, thereby halting DNA replication and cell proliferation. This mechanism is particularly relevant to their potential anticancer activity.

[Click to download full resolution via product page](#)

Diagram 2. Proposed mechanism of action for 4-Alkyl-3-thiosemicarbazides.

Conclusion

4-Hexyl-3-thiosemicarbazide is a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data is sparse, this guide provides a foundational understanding of its chemical properties, structure, and predicted spectral characteristics. The detailed, generalized synthesis protocol offers a practical starting point for researchers. The proposed mechanism of action, centered on metal chelation and enzyme inhibition, highlights the potential therapeutic applications of this and related compounds, warranting further investigation into their specific biological targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-hexyl-3-thiosemicarbazide (C7H17N3S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 1H NMR [m.chemicalbook.com]
- 4. westmont.edu [westmont.edu]
- 5. thiosemicarbazide(79-19-6) 13C NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]
- 8. journalijar.com [journalijar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. juniv.edu [juniv.edu]
- 14. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward *Mycobacterium Bovis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hexyl-3-thiosemicarbazide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302185#4-hexyl-3-thiosemicarbazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com